Garryine

Description

Properties

IUPAC Name |

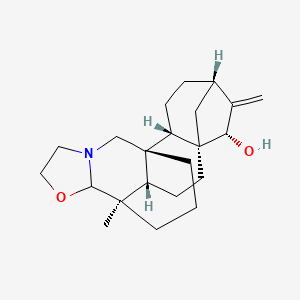

(1R,2S,5S,7S,8R,11S,12R)-12-methyl-6-methylidene-14-oxa-17-azahexacyclo[10.6.3.15,8.01,11.02,8.013,17]docosan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO2/c1-14-15-4-5-17-21(12-15,18(14)24)9-6-16-20(2)7-3-8-22(16,17)13-23-10-11-25-19(20)23/h15-19,24H,1,3-13H2,2H3/t15-,16+,17+,18-,19?,20+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNWJNHFVISYHC-ASBMQCJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1CCC45C3CCC(C4)C(=C)C5O)CN6C2OCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@@H](C4)C(=C)[C@@H]5O)CN6C2OCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331617 | |

| Record name | Garryine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-51-3 | |

| Record name | Garryine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Natural Source and Initial Isolation

This compound was first isolated alongside veatchine from the bark of Garrya veatchii Kellogg in the mid-20th century. The alkaloids were separated via countercurrent distribution between chloroform and aqueous buffers, with this compound precipitating in later fractions due to its distinct solubility profile. Quantitative separation required a nine-funnel countercurrent system at pH 7, yielding this compound as a monohydrate (m.p. 74–82°C) and veatchine as an anhydrous compound (m.p. 122–123°C).

Table 1: Physicochemical Properties of this compound and Veatchine

| Property | This compound | Veatchine |

|---|---|---|

| Empirical Formula | C₂₂H₃₃O₂N | C₂₂H₃₃O₂N |

| pKa (methyl cellosolve) | 8.7 | 11.5 |

| Crystallization Form | Monohydrate | Anhydrous |

| Melting Point | 74–82°C (hydrate) | 122–123°C |

| Active Hydrogens | 0.27 | 0.31 |

Structural Elucidation via Degradation Studies

Early structural studies relied on hydrogenation, ozonolysis, and isomerization experiments. Hydrogenating veatchine with platinum oxide in acetic acid consumed 2 moles of H₂, producing tetrahydroveatchine (m.p. 147–149°C). Ozonolysis of both alkaloids released formaldehyde, confirming a terminal methylene group unrelated to the nitrogen center. Isomerization of veatchine to this compound under alkaline conditions (5% methanolic KOH, reflux) demonstrated their structural relationship, differing only in double-bond positioning.

Modern Asymmetric Total Synthesis of (−)-Garryine

Retrosynthetic Analysis

The 2023–2024 total synthesis by Li et al. deconstructed (−)-garryine into three key fragments:

-

6/6/6 Tricyclic Core : Constructed via enantioselective Heck reaction.

-

Oxazolidine Ring : Formed through photoinduced C–H activation.

-

C19 Functionality : Introduced via radical cyclization.

Enantioselective Heck Reaction for Tricyclic Core Formation

A Pd-catalyzed intramolecular Heck reaction established the 6/6/6 tricyclic framework with 92% enantiomeric excess (ee). Optimized conditions used Pd(OAc)₂, (R)-BINAP ligand, and Ag₃PO₄ in toluene at 80°C. The reaction’s success hinged on steric control of the palladium catalyst, which dictated the quaternary stereocenter at C8.

Table 2: Optimization of Heck Reaction Conditions

| Entry | Ligand | Base | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | (R)-BINAP | Ag₃PO₄ | 80 | 78 | 92 |

| 2 | (S)-BINAP | Ag₃PO₄ | 80 | 75 | 90 (S) |

| 3 | PPh₃ | K₂CO₃ | 100 | 32 | – |

Radical Cyclization for C19 Functionalization

A Barton–McCombie decarboxylation generated a carbon-centered radical, which underwent 6-exo-trig cyclization to form the C19 methyl group. Using Bu₃SnH and AIBN in benzene at 80°C, this step achieved 65% yield with complete diastereocontrol.

Photoinduced C–H Activation for Oxazolidine Formation

Visible-light-mediated C–H activation (450 nm LED, Ir(ppy)₃ photocatalyst) coupled a tertiary amine with a ketone to form the oxazolidine ring. This step proceeded in 58% yield, exploiting energy transfer to generate a nitrogen-centered radical intermediate.

Comparative Analysis of Isolation vs. Synthesis

Yield and Scalability

Scientific Research Applications

Chemistry

Garryine serves as a model compound in the study of complex natural product synthesis. Its intricate structure allows researchers to develop new synthetic methodologies. The total synthesis of this compound has been a focal point in organic chemistry due to its challenging nature. Key synthetic strategies include:

- Palladium-Catalyzed Enantioselective Heck Reaction : This reaction is crucial for constructing the tricyclic intermediate.

- Radical Cyclization : This step is essential for forming specific carbon stereocenters.

- Photoinduced C-H Activation : This sequence aids in completing the synthesis of this compound .

Biology

The biological activities of this compound are under extensive investigation, particularly its potential as an anti-inflammatory and anticancer agent. Studies have demonstrated that compounds related to this compound exhibit various biological effects, including:

- Anticancer Properties : Research indicates that this compound and its derivatives may possess significant anticancer activity, making them candidates for further therapeutic development.

- Mechanism of Action : Although not fully understood, it is believed that this compound interacts with specific molecular targets, influencing various biological pathways .

Medicine

The traditional medicinal uses of this compound have spurred interest in its pharmacological properties. Investigations into its therapeutic applications include:

- Treatment of Fevers : Historical use as a remedy for intermittent fevers prompts contemporary studies on its efficacy and mechanisms.

- Laxative Properties : Ongoing research aims to validate its traditional use as a laxative and explore potential side effects or interactions with other medications .

Industry

While large-scale industrial applications remain limited due to the complexity of its synthesis, there is ongoing exploration into the potential pharmaceutical uses of this compound and its derivatives. The compound's unique properties may lead to innovations in drug development and chemical manufacturing .

Case Study 1: Synthesis Challenges

Recent research highlighted the challenges faced during the total synthesis of this compound. A unified approach was developed that successfully synthesized related compounds within the C20 family using advanced intermediates . This study emphasized the importance of optimizing reaction conditions to improve yields while maintaining structural integrity.

In vitro studies have been conducted to evaluate the anticancer properties of this compound against various cancer cell lines. These studies reported promising results, indicating that certain derivatives exhibited low IC50 values, suggesting strong potential for therapeutic applications .

Mechanism of Action

The mechanism by which Garryine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:

Comparison with Similar Compounds

Veatchine

- Structural Similarities : Both garryine and veatchine share a veatchine-type hexacyclic core. Dehydrogenation of both alkaloids yields a substituted phenanthridine derivative, indicating conserved aromatic regions .

- Synthesis: Early syntheses of (±)-veatchine required >30 steps and lacked enantioselectivity, whereas this compound’s asymmetric synthesis achieved higher efficiency (24 steps) via modern catalytic methods .

Atisine and Isoatisine

- Core Structure : Atisine and this compound both possess a heterobridged trans-decalin system. However, atisine lacks the oxazoline ring present in this compound .

- Conformational Dynamics : 13C NMR studies reveal that atisine exists as an equilibrium mixture of C-20 isomers (structures 106 and 107 ), while this compound’s rigid hexacyclic system restricts such conformational flexibility .

- Synthetic Challenges : Atisine’s synthesis focuses on trans-decalin formation via C–H insertion, whereas this compound’s synthesis prioritizes enantioselective Heck reactions and radical cyclizations .

Other ent-Kaurenoid Alkaloids

- Phomopsene and iso-Phomopsene : These polycyclic diterpenes lack nitrogen atoms but share this compound’s ent-kaurene skeleton. Their syntheses rely on C–C bond reorganization rather than transition-metal catalysis .

Q & A

Q. What steps are critical for achieving reproducibility in this compound research, particularly when sharing datasets?

- Methodological Answer : Archive raw data (e.g., NMR FID files, chromatograms) in public repositories (e.g., Zenodo) with standardized metadata. Provide detailed code for computational analyses (e.g., Python/R scripts) and cite version-controlled software. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Literature and Collaboration

Q. How can researchers conduct a systematic review of this compound’s pharmacological properties while mitigating bias?

- Methodological Answer : Define inclusion/exclusion criteria a priori (e.g., peer-reviewed studies post-2000). Use tools like PRISMA flow diagrams to document search strategies. Assess study quality via checklists (e.g., SYRCLE for animal studies). Acknowledge funding sources or conflicts of interest in reviewed papers .

Q. What collaborative frameworks are effective for interdisciplinary this compound research (e.g., chemistry-biology interfaces)?

- Methodological Answer : Establish shared data platforms (e.g., electronic lab notebooks) with cross-disciplinary metadata standards. Schedule joint analysis sessions to align terminology (e.g., "bioactivity" definitions). For grant proposals, integrate milestones addressing both synthetic feasibility and biological validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.